REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[N+:17]([O-])=O)[O:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([O-])=O>CO.CCOC(C)=O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:14]=[CH:15][C:16]=1[NH2:17])[O:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=NC=C2)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction was vigorously stirred for 42 h at RT under 1 atm of H2 gas
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the argon-degassed solution
|
Type
|
ADDITION
|
Details
|
was added 10% by weight Pd/C (0.35 g)
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a Celite® plug
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |